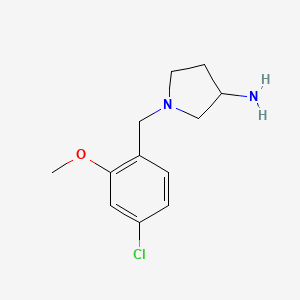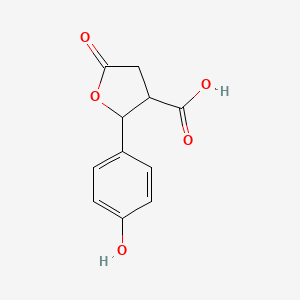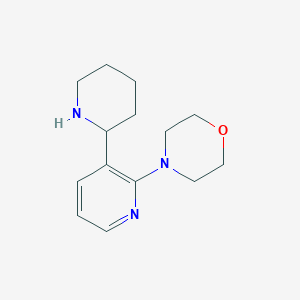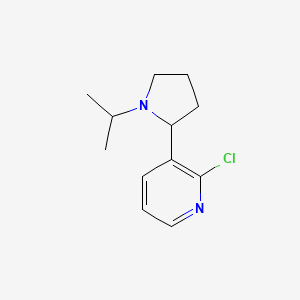
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a pyrrolidinyl group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-isopropylpyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the chloro group, leading to different reactivity and applications.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine:
Uniqueness
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chloro and isopropylpyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
2-chloro-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,9,11H,4,6,8H2,1-2H3 |
InChIキー |
YGEGRMRNUZVMRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




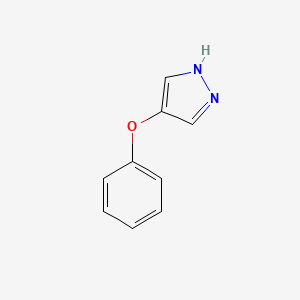

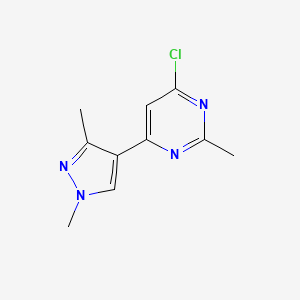
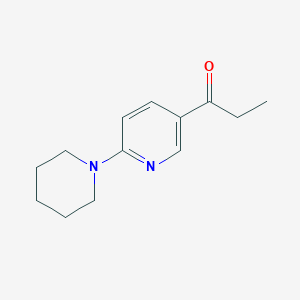

![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
